Methyl 5-bromo-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The bromine atom at the 5-position and the ester group at the 3-position make this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C6H6BrNO2 The primary targets of this compound are currently not well-defined in the literature
Biochemical Pathways
Pyrrole compounds are known to participate in various biochemical reactions , but the specific pathways influenced by this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and performs its function . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrrole-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-dicarboxylates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted pyrrole-3-carboxylates.
Oxidation: Formation of pyrrole-2,3-dicarboxylates.
Reduction: Formation of pyrrole-3-carbinols.
Scientific Research Applications
Methyl 5-bromo-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Uniqueness
Methyl 5-bromo-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMRYPQVXPYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632087 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16420-39-6 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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